molecular formula C4H5F2N3 B1392850 5-(difluoromethyl)-1H-pyrazol-3-amine CAS No. 1284220-49-0

5-(difluoromethyl)-1H-pyrazol-3-amine

Cat. No. B1392850
M. Wt: 133.1 g/mol
InChI Key: CRWZZOMNSRUIMA-UHFFFAOYSA-N
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Description

“5-(difluoromethyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. The “5-(difluoromethyl)” indicates a difluoromethyl group (-CF2H) attached to the 5th carbon of the pyrazole ring, and the “3-amine” indicates an amine group (-NH2) attached to the 3rd carbon of the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the difluoromethyl and amine groups. There are various methods for synthesizing pyrazoles, including the reaction of 1,3-diketones with hydrazine . The difluoromethyl group could potentially be introduced through a difluoromethylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the difluoromethyl and amine groups attached at the 5th and 3rd positions, respectively. The difluoromethyl group is a lipophilic hydrogen bond donor .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring is aromatic and relatively stable. The difluoromethyl group can participate in various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Heterocyclic Compound Synthesis

An efficient one-pot synthesis of novel heterocyclic ketene aminal libraries based on 1H-pyrazol-5(4H)-one, a close relative of 5-(difluoromethyl)-1H-pyrazol-3-amine, was achieved through a solvent-free and catalyst-free process. This method is highlighted for its efficiency, environmental friendliness, and potential in drug discovery applications, enabling the rapid construction of diverse heterocyclic compounds (Yu et al., 2013).

C-H Amination

The intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, structurally similar to 5-(difluoromethyl)-1H-pyrazol-3-amine, was successfully carried out under mild conditions using a low catalyst loading. This protocol provided a novel approach to rhodium(III)-catalyzed intermolecular aromatic C-H amination, with potential applications in modifying existing drug molecules (Wu et al., 2014).

Antitumor Drug Scaffold Development

A study on the design and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines, which share a core structure with 5-(difluoromethyl)-1H-pyrazol-3-amine, revealed promising antitumor activities. This research provides a basis for the development of novel antitumor drugs, underscoring the potential of pyrazol-5-amine derivatives in therapeutic applications (Ma et al., 2020).

Understanding Reactivity through XRD and DFT Studies

An analysis combining X-ray diffraction measurements and DFT calculations on pyrazole derivatives, akin to 5-(difluoromethyl)-1H-pyrazol-3-amine, provided insights into the impact of intramolecular hydrogen bonding on reactivity. This study offers a deeper understanding of the structural factors influencing the synthesis of complex heterocyclic compounds (Szlachcic et al., 2020).

Antifungal and Antibacterial Pharmacophores

Research on pyrazole derivatives, related to 5-(difluoromethyl)-1H-pyrazol-3-amine, identified key pharmacophore sites with antitumor, antifungal, and antibacterial activities. This work contributes to the ongoing search for new bioactive compounds with potential applications in medicine and agriculture (Titi et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-(difluoromethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c5-4(6)2-1-3(7)9-8-2/h1,4H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWZZOMNSRUIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-1H-pyrazol-3-amine

CAS RN

1284220-49-0
Record name 3-(difluoromethyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4,4-difluoro-3-oxobutanenitrile in EtOH (200 mL) was added hydrazine hydrate (30 mL). The reaction was heated at reflux for 12 h before cooling to RT. After evaporation in vacuo, the residue was extracted into DCM. The organic layers were washed with water, brine, dried (MgSO4). After filtration, the solvent was evaporated in vacuo. The crude product was purified by SiO2 chromatography to afford 5-(difluoromethyl)-1H-pyrazol-3-amine (8.0 g, 27% for two steps) as an oil: MS (ESI) m/z: 134.0 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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